5-Lipoxygenase (5-LO) Inhibition Potency: Target Compound vs. De-methylated Analog
The target compound demonstrates measurable 5-LO inhibitory activity with an IC₅₀ of 3.6 μM in a cell-intact assay using human neutrophils stimulated with 20 μM A23187/AA ionophore [1]. In contrast, the de-methylated analog 1-(4-bromobenzyl)-1H-pyrazole (lacking both the 5-methyl and 3-amine groups) shows no reported 5-LO inhibitory activity in the BindingDB database [2]. This indicates that the 5-methyl-3-amino substitution pattern is essential for 5-LO target engagement.
| Evidence Dimension | 5-LO inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 3.6 μM (3,600 nM) |
| Comparator Or Baseline | 1-(4-bromobenzyl)-1H-pyrazole: No 5-LO inhibition data reported in BindingDB |
| Quantified Difference | Qualitative difference: target compound shows measurable inhibition; comparator lacks documented activity |
| Conditions | Cell-intact assay in human neutrophils, 20 μM A23187/AA ionophore stimulation |
Why This Matters
The presence of 5-LO inhibitory activity defines this compound as a viable starting point for anti-inflammatory lead optimization, whereas the simpler analog lacks this functional relevance.
- [1] BindingDB. BDBM50012184 (CHEMBL1092509): Affinity Data for 1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine (5-LO IC₅₀ = 3.60E+3 nM). Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012184 View Source
- [2] PubChem. 1-(4-Bromobenzyl)-1H-pyrazole. Compound Summary. Available from: https://pubchem.ncbi.nlm.nih.gov/ View Source
